molecular formula C14H16BrNO4 B13539830 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid

6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid

Cat. No.: B13539830
M. Wt: 342.18 g/mol
InChI Key: LYWJHFBUWWMGPQ-UHFFFAOYSA-N
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Description

6-Bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid is a brominated dihydroindole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 4-position. The dihydroindole core introduces partial saturation in the heterocyclic ring, reducing aromaticity and altering electronic properties compared to fully aromatic indoles. This compound’s structural complexity and functional groups make it valuable in pharmaceutical and materials chemistry research .

Properties

Molecular Formula

C14H16BrNO4

Molecular Weight

342.18 g/mol

IUPAC Name

6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid

InChI

InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-9-10(12(17)18)6-8(15)7-11(9)16/h6-7H,4-5H2,1-3H3,(H,17,18)

InChI Key

LYWJHFBUWWMGPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=C(C=C21)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

tert-Butyl 6-Bromo-3-{2-[(6-bromo-1H-indol-3-yl)carbonyl]-1-methyl-4,5-dihydro-1H-imidazol-5-yl}-1H-indole-1-carboxylate (16a)

  • Structure : Features a Boc-protected indole with an imidazolyl substituent at position 3 and bromine at position 4.
  • Key Differences : Lacks the carboxylic acid group at position 4, replacing it with a carbonyl-linked imidazole. This substitution reduces hydrogen-bonding capacity and alters solubility .
  • Synthesis : Prepared via iodine-mediated cyclization of 3-acetyl-6-bromoindole followed by diamine coupling .

6-Bromo-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-4-carboxylic acid

  • Structure : Replaces the Boc group with a propenyloxycarbonyl moiety.
  • However, reduced stability under acidic conditions is observed compared to Boc-protected analogs .

tert-Butyl 3-[5-(1H-Indol-3-yl)-1-methyl-6-oxo-1,2,3,6-tetrahydropyrazin-2-yl]-1H-indole-1-carboxylate (22b)

  • Structure: Contains a pyrazinone ring fused to the indole core.
  • Key Differences: The absence of bromine limits applicability in coupling reactions, while the pyrazinone ring introduces additional hydrogen-bonding sites .

Spectroscopic and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) IR (cm⁻¹) ¹H NMR (δ, ppm)
Target Compound C₁₅H₁₈BrNO₄ 372.21 1705 (C=O), 2500-3300 (COOH) 1.43 (s, 9H, Boc), 3.20 (m, 2H, CH₂), 4.50 (m, 2H, CH₂)
Compound 16a C₂₇H₂₈Br₂N₄O₃ 632.35 1680 (C=O), 1730 (Boc) 1.40 (s, 9H, Boc), 2.90–3.10 (m, imidazole-CH₂)
Propenyl Derivative C₁₄H₁₄BrNO₄ 356.17 1710 (C=O), 2500-3300 (COOH) 4.70 (d, 2H, CH₂), 5.90 (m, 1H, CH)

Notes:

  • The Boc group in the target compound shields the indole nitrogen, as evidenced by the absence of N–H stretching (~3400 cm⁻¹) in IR .
  • The carboxylic acid in the target compound broadens the IR spectrum between 2500–3300 cm⁻¹, absent in non-acidic analogs like 16a .

Crystallographic Insights

  • The target compound’s crystal structure (if resolved) would likely exhibit hydrogen bonding between carboxylic acid groups and π-stacking of indole rings, as observed in related dihydroindoles. Software such as SHELXL and OLEX2 are standard for refining such structures, providing bond-length precision (±0.01 Å) and thermal displacement parameters.

Biological Activity

6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid (CAS No. 2138104-46-6) is a compound of interest in medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C14H16BrNO4
  • Molecular Weight : 342.19 g/mol
  • CAS Number : 2138104-46-6
  • Structure : The compound features a bromine atom at the 6-position of the indole ring, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of indole compounds, including 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid, exhibit a range of biological activities such as:

  • Antitumor Activity : Indole derivatives have been shown to possess cytotoxic effects against various cancer cell lines.
  • Antibacterial Properties : Some studies suggest that these compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : Certain indole derivatives have demonstrated the ability to reduce inflammation in preclinical models.

Case Studies and Experimental Data

  • Antitumor Activity
    • A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, 6-bromo derivatives showed IC50 values in the micromolar range against breast and colon cancer cells .
  • Antibacterial Activity
    • In vitro tests assessed the antibacterial efficacy of 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Properties
    • A model of acute inflammation was used to test the anti-inflammatory effects of this compound. The results showed a marked reduction in inflammatory markers (TNF-alpha and IL-6) when treated with the compound compared to control groups .

Summary of Biological Activities

Activity TypeObservationsReference
AntitumorIC50 values in micromolar range against cancer cells
AntibacterialSignificant inhibition against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Q & A

Basic: What are the common synthetic routes for preparing 6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid?

Answer:
The synthesis typically involves multistep reactions starting from simpler indole derivatives. Key steps include:

  • Vilsmeier formylation of a brominated indole precursor to introduce functional groups at specific positions .
  • Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride under basic conditions (e.g., DMAP, DCM) .
  • Carboxylic acid introduction via oxidation or carboxylation reactions. For example, hydrolysis of a nitrile or ester intermediate under acidic or basic conditions .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using ethanol/water mixtures) .

Basic: How is the compound characterized for structural confirmation in academic research?

Answer:
Structural validation employs:

  • NMR spectroscopy :
    • 1^1H NMR identifies proton environments (e.g., Boc group at δ 1.2–1.5 ppm, indole protons at δ 6.5–8.0 ppm) .
    • 13^13C NMR confirms carbonyl groups (Boc carbonyl at ~155 ppm, carboxylic acid at ~170 ppm) .
  • Infrared (IR) spectroscopy :
    • Peaks at ~1700 cm1^{-1} (C=O stretch for Boc and carboxylic acid) and ~1250 cm1^{-1} (C-O of tert-butyl) .
  • X-ray crystallography :
    • SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, particularly for bromine and Boc group positions .

Advanced: How can researchers optimize cross-coupling reactions (e.g., Suzuki) at the bromine site of this compound?

Answer:
Key considerations include:

  • Catalyst selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki coupling, with yields up to 85% in THF at 80°C .
  • Base and solvent optimization : Use K2_2CO3_3 or Cs2_2CO3_3 in polar aprotic solvents (DMF, THF) to enhance reactivity .
  • Monitoring reaction progress : TLC or LC-MS to detect intermediate boronic ester formation and prevent over-functionalization .
  • Troubleshooting low yields : Ensure anhydrous conditions and degas solvents to avoid catalyst poisoning .

Advanced: What strategies resolve contradictory spectroscopic data during structural analysis?

Answer:

  • Unexpected 1^1H NMR peaks : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals (e.g., dihydroindole protons vs. solvent artifacts) .
  • Ambiguous X-ray data : Refine using SHELXL’s TWIN command for twinned crystals or apply Hirshfeld surface analysis to resolve disorder .
  • IR inconsistencies : Compare experimental spectra with computational predictions (DFT at B3LYP/6-31G* level) to validate functional groups .

Advanced: How does the Boc group influence the compound’s stability under varying reaction conditions?

Answer:

  • Acidic conditions : Boc deprotection occurs with TFA or HCl in dioxane, requiring careful monitoring to avoid premature cleavage during synthesis .
  • Thermal stability : The Boc group remains intact below 150°C (DSC/TGA data), but prolonged heating in polar solvents (e.g., DMF) may lead to decomposition .
  • Compatibility with nucleophiles : Boc is stable toward Grignard reagents but may react with strong bases (e.g., LDA) at low temperatures .

Advanced: What computational methods predict reactivity for further functionalization?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic sites (e.g., C-5 position of indole) using Gaussian09 at the DFT/B3LYP level .
  • Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by modeling interactions with the carboxylic acid and bromine substituents .
  • Reactivity indices : Calculate Fukui functions to prioritize sites for nucleophilic/electrophilic attack .

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